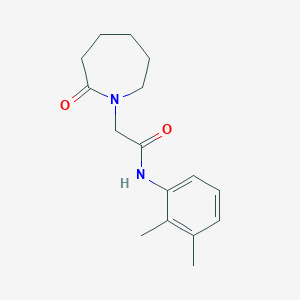
(4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone, also known as PPQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPQ belongs to the class of quinoline derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The exact mechanism of action of (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone is not fully understood. However, studies have suggested that (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone may exert its biological effects by modulating various signaling pathways. (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
(4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone has been found to have various biochemical and physiological effects. In vitro studies have shown that (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone inhibits the activity of COX-2, an enzyme involved in the production of inflammatory mediators. (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone has also been shown to inhibit the activity of MMP-9, an enzyme involved in the degradation of extracellular matrix proteins. In vivo studies have shown that (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone reduces inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activity can be easily measured using various assays. However, (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone has some limitations as well. It is not very soluble in water, which can make it difficult to use in some experiments. In addition, the exact mechanism of action of (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone. One area of interest is the development of (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone as a potential therapeutic agent for various diseases. Further studies are needed to determine the exact mechanism of action of (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone and to identify its molecular targets. In addition, studies are needed to optimize the synthesis method of (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone and to improve its solubility in water. Finally, studies are needed to evaluate the safety and efficacy of (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone in animal models and in clinical trials.
Méthodes De Synthèse
The synthesis of (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone involves the reaction of 2-chloroquinoline and 1-(4-propylpiperazin-1-yl)ethanone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with acid to yield the final product. The synthesis of (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone has been optimized by various researchers, and different methods have been proposed to improve the yield and purity of the compound.
Applications De Recherche Scientifique
(4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone has also been shown to have anti-cancer activity by inducing apoptosis and inhibiting the growth of cancer cells. In addition, (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone has been found to have anti-microbial activity against various strains of bacteria and fungi.
Propriétés
IUPAC Name |
(4-propylpiperazin-1-yl)-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-2-9-19-10-12-20(13-11-19)17(21)16-8-7-14-5-3-4-6-15(14)18-16/h3-8H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLJLIHLGWQDJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7473648.png)
![3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7473653.png)



![1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)




![2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7473732.png)